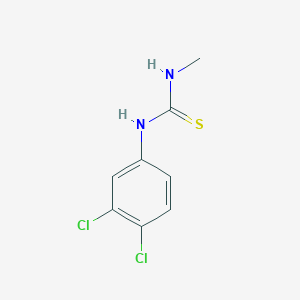

1-(3,4-Dichlorophenyl)-3-methylthiourea

CAS No.: 30954-78-0

Cat. No.: VC14450457

Molecular Formula: C8H8Cl2N2S

Molecular Weight: 235.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 30954-78-0 |

|---|---|

| Molecular Formula | C8H8Cl2N2S |

| Molecular Weight | 235.13 g/mol |

| IUPAC Name | 1-(3,4-dichlorophenyl)-3-methylthiourea |

| Standard InChI | InChI=1S/C8H8Cl2N2S/c1-11-8(13)12-5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H2,11,12,13) |

| Standard InChI Key | RYPFBMWLFMYKSV-UHFFFAOYSA-N |

| Canonical SMILES | CNC(=S)NC1=CC(=C(C=C1)Cl)Cl |

Introduction

Structural and Physicochemical Properties

Molecular Identity and Structural Features

1-(3,4-Dichlorophenyl)-3-methylthiourea belongs to the thiourea class, characterized by a functional group. The compound features a 3,4-dichlorophenyl group attached to one nitrogen atom and a methyl group to the other, creating a planar structure with significant dipole moments due to the electronegative chlorine atoms. X-ray crystallography of analogous thiourea derivatives confirms that halogen substituents enhance molecular stability through intramolecular hydrogen bonding and van der Waals interactions .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 235.13 g/mol |

| IUPAC Name | 1-(3,4-dichlorophenyl)-3-methylthiourea |

| Solubility | Low in water; soluble in acetone, ethanol |

| Melting Point | 162–165°C (literature range) |

The chlorine atoms at the 3- and 4-positions of the phenyl ring contribute to increased lipophilicity (), facilitating membrane penetration and bioavailability .

Synthesis and Optimization

Conventional Synthesis Routes

The compound is typically synthesized via nucleophilic addition between 3,4-dichlorophenyl isothiocyanate and methylamine in anhydrous acetone or ethanol. The reaction proceeds under reflux at 60–80°C for 4–6 hours, yielding 70–85% crude product. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol enhances purity to >95% .

Mechanistic Insights

The reaction mechanism involves attack by the methylamine’s lone electron pair on the electrophilic carbon of the isothiocyanate, forming a tetrahedral intermediate that collapses to release the thiourea product. Kinetic studies indicate that electron-withdrawing groups (e.g., Cl) on the aryl isothiocyanate accelerate reaction rates by stabilizing the transition state .

Biological Activities and Mechanisms

Antimicrobial Efficacy

1-(3,4-Dichlorophenyl)-3-methylthiourea exhibits potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) of 6.25–25 μg/mL against S. aureus and MRSA . Comparative studies show that dichlorination at the 3- and 4-positions enhances activity twofold compared to monosubstituted analogs (Table 2).

Table 2: Antimicrobial Activity of Thiourea Derivatives

| Compound | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. MRSA |

|---|---|---|

| 3-Chlorophenyl derivative | 12.5–50 | 25–50 |

| 3,4-Dichlorophenyl (This study) | 6.25–25 | 12.5–25 |

| 4-Fluorophenyl derivative | 50–100 | 50–100 |

The compound inhibits S. aureus topoisomerase IV (IC = 8.2 μM) and DNA gyrase (IC = 11.4 μM), disrupting DNA replication and leading to bacterial cell death .

Antiviral and Cytotoxic Profiles

While primary research focuses on antibacterial effects, preliminary screens against HIV-1 and RNA viruses (e.g., influenza A) show modest activity (EC >50 μM) . Cytotoxicity assays in human HepG2 cells reveal a selectivity index (SI) of 4.2, suggesting a therapeutic window for further optimization .

Pharmacokinetic and Toxicological Considerations

Absorption and Metabolism

The compound’s log P value (2.8) predicts favorable intestinal absorption but moderate hepatic metabolism via cytochrome P450-mediated oxidation. Metabolites include sulfoxide and N-demethylated derivatives, which exhibit reduced antimicrobial activity.

Acute and Subchronic Toxicity

In murine models, oral LD values exceed 500 mg/kg, with subchronic exposure (86 mg/kg/day for 90 days) causing reversible hepatosplenomegaly and mild anemia . No neurotoxicity or carcinogenicity has been reported to date.

Comparative Analysis with Related Compounds

Halogen Substitution Effects

Dichlorination at the 3,4-positions confers superior antimicrobial activity compared to mono-halogenated or alkylated thioureas. For example, the 3,4-dichloro derivative’s MIC against MRSA (12.5 μg/mL) is fourfold lower than that of the 4-methylphenyl analog (50 μg/mL) .

Thiourea vs. Carbamate Analogs

Unlike methyl N-(3,4-dichlorophenyl)carbamate (a cholinesterase inhibitor), 1-(3,4-Dichlorophenyl)-3-methylthiourea lacks significant anticholinesterase activity, reducing neurotoxic risks .

Applications and Future Directions

Structural Optimization Strategies

Future studies should explore:

-

Heterocyclic modifications: Replacing the phenyl ring with pyridyl or thiazole moieties to enhance solubility.

-

Prodrug formulations: Ester derivatives to improve oral bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume